

A Comparative Toxicological Assessment of "Sodium Pangamate" and Its Constituents

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Compound of Interest

Compound Name: Sodium pangamate

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the toxicological data available for "**sodium pangamate**" and its commonly identified chemical constituents. The term "**sodium pangamate**," also marketed as vitamin B15, does not refer to a single, standardized chemical entity.^{[1][2][3]} Formulations sold under this name have been found to contain a variety of substances, including diisopropylamine dichloroacetate (DADA), dimethylglycine, glycine, and calcium gluconate.^[3] This lack of a consistent chemical identity presents a significant challenge in assessing its toxicity.^[1] Therefore, this guide will focus on the toxicological profiles of its primary, identifiable components.

Executive Summary

The primary toxicological concern associated with some "**sodium pangamate**" formulations stems from the presence of diisopropylamine dichloroacetate (DADA) and its components, diisopropylamine and dichloroacetate.^{[2][4]} DADA has demonstrated mutagenic potential in the Ames test, which raises concerns about its possible carcinogenicity.^{[2][4]} In contrast, other components, such as glycine and gluconic acid, are generally considered to have low toxicity.^{[5][6]}

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for the key components of "**sodium pangamate**" and a related compound, N-acetylglycine, for comparison.

Compound	Test Species	Route of Administration	Acute Toxicity (LD50)	Repeated Dose Toxicity (NOAEL)	Reference(s)
Diisopropylamine Dichloroacetate (DADA)	Mice	Oral	1700 mg/kg	Data not available	[7]
Glycine	Rats	Oral	7930 mg/kg	≥ 2000 mg/kg/day (4-week study)	[5][8]
N-acetylglycine	Rats	Oral	> 2000 mg/kg	898.9 mg/kg/day (males), 989.9 mg/kg/day (females) (28-day study)	[9]
Gluconic Acid & Sodium Gluconate	-	-	Very low toxicity	"Acceptable Daily Intake not specified" by JECFA	[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols for key experiments cited in this guide.

Ames Test for Mutagenicity of Diisopropylamine Dichloroacetate (DADA)

The mutagenicity of DADA and its component, diisopropylamine, was evaluated using the Ames Salmonella/mammalian microsome mutagenicity test.[4]

- Objective: To assess the potential of a substance to induce mutations in the DNA of a test organism.
- Test Organism: *Salmonella typhimurium* strains engineered with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).
- Methodology:
 - The tester strains are exposed to the test substance (DADA or diisopropylamine) at various concentrations, both with and without a mammalian metabolic activation system (S9 mix from rat liver).
 - The mixture is plated on a minimal agar medium lacking histidine.
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic. DADA and diisopropylamine both tested positive in this assay.[\[4\]](#)

4-Week Repeated Dose Oral Toxicity Study of Glycine in Rats

This study aimed to evaluate the potential toxicity of glycine following repeated oral administration.[\[5\]](#)[\[8\]](#)

- Test Species: Male Sprague-Dawley (SD) rats.[\[8\]](#)
- Dosage Groups: 0 (vehicle control), 500, 1000, and 2000 mg/kg/day.[\[8\]](#)
- Route of Administration: Oral gavage, once daily for 4 weeks.[\[8\]](#)
- Parameters Monitored:
 - Clinical signs and mortality

- Body weight, food and water consumption
 - Hematology and blood chemistry
 - Urinalysis
 - Organ weights
 - Gross pathology and histopathology
- Results: No toxicologically significant changes were observed in any of the glycine-treated groups. The no-observed-adverse-effect level (NOAEL) was determined to be at least 2000 mg/kg/day.[5][8]

Visualizing Toxicological Relationships and Workflows

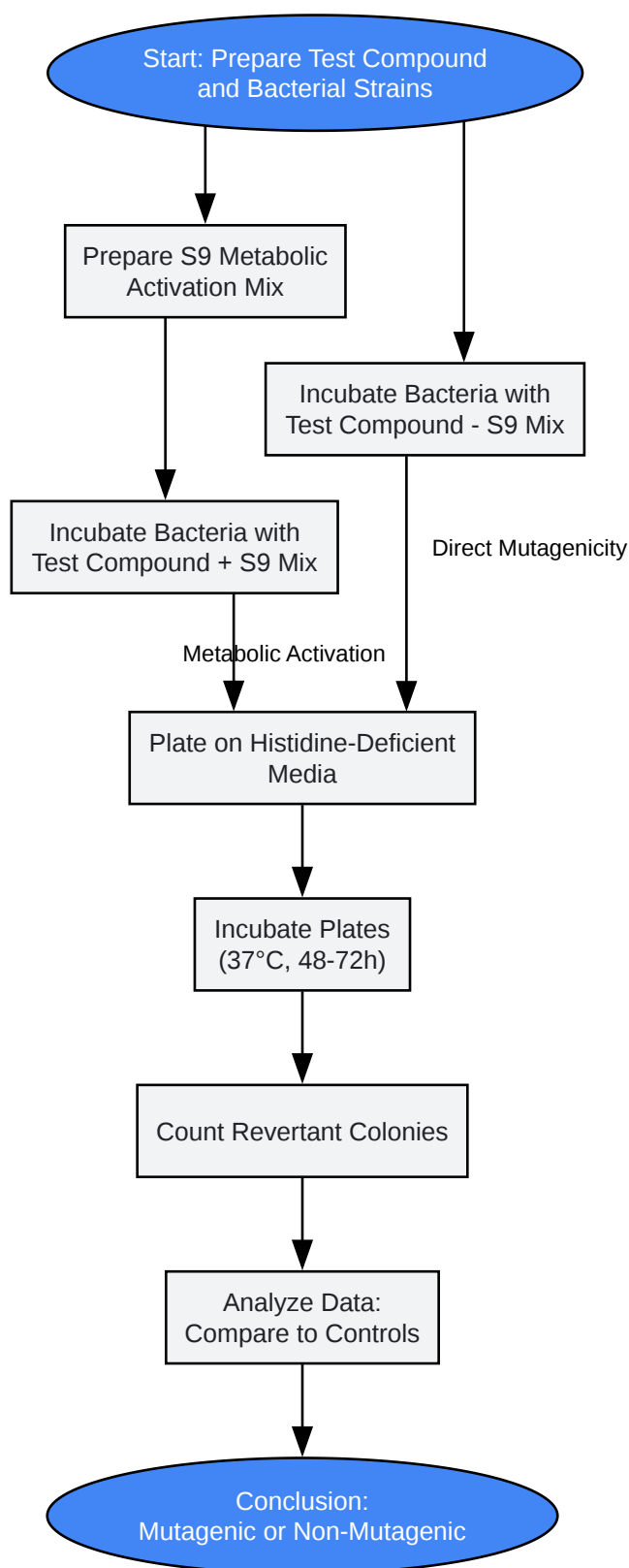
Logical Relationship of "Sodium Pangamate" and its Byproducts

The following diagram illustrates the breakdown of the ambiguous term "**sodium pangamate**" into its potential components and their associated toxicological findings.

Caption: Breakdown of "**Sodium Pangamate**" into components and their toxicological profiles.

Experimental Workflow for an Ames Test

This diagram outlines the general workflow for conducting an Ames test to assess the mutagenicity of a chemical compound.



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Caption: Generalized workflow for the Ames mutagenicity test.

Discussion and Alternatives

The primary toxicological concern with "**sodium pangamate**" is the potential for mutagenicity and, by extension, carcinogenicity, due to the presence of DADA and diisopropylamine in some formulations.[2][4] For professionals in research and drug development, it is crucial to recognize that "**sodium pangamate**" is not a standardized substance and its use may carry risks associated with its variable composition.

Alternatives to "**sodium pangamate**" would depend on the intended application. Given that it has been marketed for a wide range of unproven health benefits, scientifically validated compounds with well-defined safety profiles should be considered. For instance, if the intended use is related to cellular energy metabolism, compounds with established mechanisms of action and comprehensive toxicological data would be more appropriate for investigation.

Conclusion

The toxicological profile of "**sodium pangamate**" is ill-defined due to its inconsistent composition. The presence of mutagenic components like diisopropylamine dichloroacetate in some formulations is a significant safety concern. In contrast, other potential ingredients like glycine and gluconic acid have a well-established history of safe use. Researchers and drug development professionals should exercise extreme caution and prioritize the use of well-characterized compounds with comprehensive and favorable toxicological data over ambiguously defined substances like "**sodium pangamate**."

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